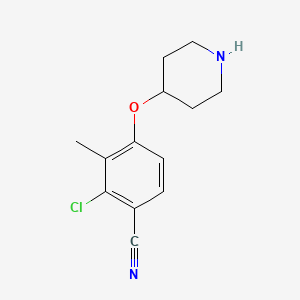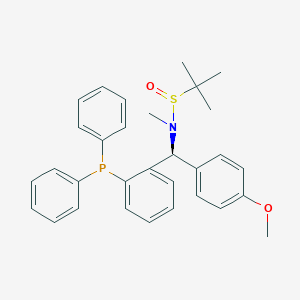![molecular formula C9H19NO3S B12088405 N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide CAS No. 2169920-32-3](/img/structure/B12088405.png)
N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide is a chemical compound with the molecular formula C9H19NO3S and a molecular weight of 221.31706 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a hydroxymethyl group and an ethane-1-sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide typically involves the reaction of trans-4-(hydroxymethyl)cyclohexanol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, electrophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted cyclohexyl derivatives
Aplicaciones Científicas De Investigación
N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid
- trans-N-[4-(hydroxymethyl)cyclohexyl]ethanesulfonamide
Uniqueness
N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
2169920-32-3 |
|---|---|
Fórmula molecular |
C9H19NO3S |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
N-[4-(hydroxymethyl)cyclohexyl]ethanesulfonamide |
InChI |
InChI=1S/C9H19NO3S/c1-2-14(12,13)10-9-5-3-8(7-11)4-6-9/h8-11H,2-7H2,1H3 |
Clave InChI |
MSOSHVSGOMLQGD-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC1CCC(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)



![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)



amine](/img/structure/B12088388.png)


![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)
